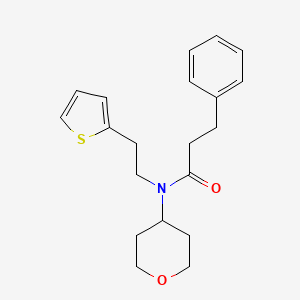

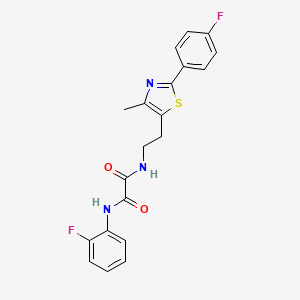

3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds closely related to "3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide" typically involves multi-step organic reactions including ring closure reactions, nucleophilic substitutions, and condensation reactions. For instance, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in alcoholic basic medium (Mathew, Suresh, & Anbazhagan, 2014). Such methods could be adapted to synthesize the target compound by modifying the starting materials and reaction conditions to incorporate the specific functional groups and structural framework of the compound of interest.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks to "3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide" is characterized by spectroscopic methods including IR, 1H NMR, 13C NMR, and Mass spectrometry. These techniques provide detailed insights into the molecular architecture, functional groups, and connectivity within the molecule. For example, the structural characterization of related compounds by IR, 1H NMR, and 13C NMR spectroscopy reveals the presence and position of functional groups and the overall molecular framework (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

科学的研究の応用

Antimitotic Agents and Biological Activity

Compounds with structural features similar to "3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide" have been explored for their antimitotic properties. Chiral isomers of certain carbamates have shown activity in biological systems, with one isomer being more potent than the other. This distinction in activity emphasizes the importance of stereochemistry in drug design and the potential of such compounds in developing new therapeutics (Temple & Rener, 1992).

Anti-Tumor Activity

Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has revealed potent anti-tumor agents. These compounds, upon evaluation against hepatocellular carcinoma cell lines, demonstrated promising activities, highlighting their potential in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

Heterocyclic Synthesis

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been used in the synthesis of pyran, pyridine, and pyridazine derivatives, showcasing the versatility of similar compounds in generating a wide range of heterocyclic compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antidepressant Activity

Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for their antidepressant activity. This research indicates the potential of structurally related compounds in the development of new treatments for depression (Mathew, Suresh, & Anbazhagan, 2014).

Anti-Inflammatory and Anticancer Properties

The synthesis of celecoxib derivatives explored their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This indicates the broad spectrum of biological activities that compounds with similar structures might exhibit (Küçükgüzel et al., 2013).

Antimicrobial Activity

Arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, demonstrating the potential use of similar compounds in addressing microbial resistance (Sarvaiya, Gulati, & Patel, 2019).

作用機序

Target of Action

For instance, duloxetine, a compound with a similar structure, is a dual inhibitor of serotonin and norepinephrine reuptake .

Mode of Action

For instance, duloxetine, a structurally similar compound, inhibits the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission .

Biochemical Pathways

For instance, duloxetine, a structurally similar compound, affects the serotonin and norepinephrine reuptake pathways .

Result of Action

For instance, duloxetine, a structurally similar compound, increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission .

特性

IUPAC Name |

N-(oxan-4-yl)-3-phenyl-N-(2-thiophen-2-ylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S/c22-20(9-8-17-5-2-1-3-6-17)21(18-11-14-23-15-12-18)13-10-19-7-4-16-24-19/h1-7,16,18H,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCKUVFBLHVWOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CCC2=CC=CS2)C(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496835.png)

![N-(3-{[2-(2,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2496836.png)

![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)

![4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine](/img/structure/B2496838.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2496849.png)

![3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496852.png)

![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)